molecular formula C9H15N3 B3099042 N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine CAS No. 134956-67-5

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine

Cat. No.: B3099042
CAS No.: 134956-67-5
M. Wt: 165.24 g/mol
InChI Key: CWZCDQKFQRKZKG-UHFFFAOYSA-N
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Description

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine is a chemical compound with the molecular formula C₉H₁₅N₃ It is known for its unique structure, which includes a pyridine ring substituted with methylamino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine typically involves the reaction of 2,6-bis(chloromethyl)pyridine with methylamine in an aqueous medium at room temperature. The reaction proceeds in two stages:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce demethylated amines.

Scientific Research Applications

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

N-methyl-1-[6-(methylaminomethyl)pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-6-8-4-3-5-9(12-8)7-11-2/h3-5,10-11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZCDQKFQRKZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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